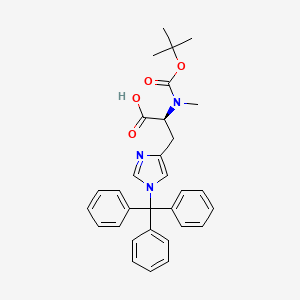

Boc-Nalpha-methyl-N-im-trityl-L-histidine

描述

Contextualizing Modified Amino Acid Derivatives in Organic and Peptide Synthesis

The twenty proteinogenic amino acids provide a foundational toolkit for protein structure and function, but nature and science have expanded this repertoire significantly. Modified amino acids, including non-natural and derivatized versions, are crucial for enhancing the properties of peptides. abyntek.comrsc.org These modifications can improve stability, solubility, bioactivity, and specificity. abyntek.com In peptide synthesis, protecting groups are essential for temporarily blocking reactive functional groups on the amino acid backbone and side chains. This ensures that peptide bonds form only at the desired locations. peptide.com

Common strategies in peptide modification include:

Backbone Modification : Introducing alterations like N-methylation to the peptide backbone can increase resistance to enzymatic degradation and modulate conformation. peptide.combiosynth.com

Side-Chain Modification : Incorporating non-natural amino acids or altering the side chains of natural ones can introduce new chemical functionalities or enhance binding affinity. abyntek.comrsc.org

Protective Group Strategy : The use of orthogonal protecting groups, which can be removed under different chemical conditions, is fundamental. rsc.org For example, the Boc group is acid-labile, while the Fmoc (fluorenylmethyloxycarbonyl) group is base-labile, allowing for selective deprotection during synthesis. peptide.com

The choice of modified amino acid derivatives, such as Boc-Nalpha-methyl-N-im-trityl-L-histidine, is therefore a critical aspect of designing synthetic peptides with tailored characteristics for research, diagnostics, and therapeutic applications. chemimpex.comabyntek.com

Significance of Histidine Modifications in Chemical Biology Research

Histidine is a unique amino acid due to its imidazole (B134444) side chain, which has a pKa near physiological pH. This allows it to act as both a proton donor and acceptor, making it a frequent participant in enzyme catalytic mechanisms, metal ion coordination, and protein-protein interactions. rsc.orgwikipedia.org The modification of histidine residues, both naturally through post-translational modifications (PTMs) and synthetically, is a key area of chemical biology research. rsc.org

Natural histidine modifications include:

Methylation : Histidine methylation is a PTM that can influence protein stability and synthesis. rsc.orgnih.gov N-methylated histidines are found in proteins like actin and myosin. rsc.org

Phosphorylation : The phosphorylation of histidine plays a role in signaling pathways. rsc.org

Hydroxylation : This is another PTM that can alter protein function. rsc.org

Synthetically modified histidine analogues are used as chemical tools to probe these biological processes. rsc.org By incorporating protected and modified histidines into peptides, researchers can investigate enzyme mechanisms, design enzyme inhibitors, and create peptides with enhanced stability or novel binding properties. The ability to control the reactivity of the imidazole ring through protection is crucial for these applications. cymitquimica.com

Rationale for N-alpha-Methylation and Imidazole Protection in Histidine Derivatives

The specific modifications present in this compound serve distinct and strategic purposes in peptide synthesis.

N-alpha-Methylation: The introduction of a methyl group on the alpha-nitrogen of the amino acid backbone is a common strategy to enhance the pharmaceutical properties of peptides. biosynth.com This modification achieves several key effects:

Increased Proteolytic Resistance : The N-methyl group sterically hinders the approach of proteases, enzymes that degrade peptides, thus increasing the peptide's half-life in biological systems. peptide.combiosynth.com

Conformational Constraint : N-methylation disrupts the normal hydrogen-bonding patterns of the peptide backbone, which can lock the peptide into a more specific, and often more bioactive, conformation. peptide.com

Improved Permeability : The modification can enhance the ability of a peptide to cross cell membranes. biosynth.com

Imidazole Protection (N-im-trityl): The imidazole side chain of histidine is nucleophilic and can cause undesirable side reactions during peptide coupling steps. Therefore, its protection is essential. The trityl (Trt) group is a bulky and acid-labile protecting group well-suited for this role.

Prevention of Side Reactions : The Trt group effectively masks the imidazole nitrogen, preventing it from reacting during the activation and coupling of the carboxylic acid group of the next amino acid in the sequence. cymitquimica.com

Orthogonality : While the Trt group is removed by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin, it is stable to the milder conditions used for the removal of other protecting groups like Fmoc. peptide.com This allows for its use in Fmoc-based synthesis strategies.

Stability : The Boc group on the alpha-amino function and the Trityl group on the imidazole side chain provide stability during the synthesis process, allowing for selective reactions. chemimpex.comcymitquimica.com

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(1-tritylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N3O4/c1-30(2,3)38-29(37)33(4)27(28(35)36)20-26-21-34(22-32-26)31(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,21-22,27H,20H2,1-4H3,(H,35,36)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXYPSNTJGPVOJ-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401147241 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-1-(triphenylmethyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401147241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217610-35-9 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-1-(triphenylmethyl)-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217610-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-1-(triphenylmethyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401147241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc Nalpha Methyl N Im Trityl L Histidine

Strategies for N-alpha-Methylation of Histidine Precursors

The introduction of a methyl group to the alpha-nitrogen of histidine imparts unique conformational constraints and biological properties to peptides. Several synthetic routes have been developed for this purpose, each with its own set of advantages and challenges, particularly concerning stereochemical integrity.

Reductive Amination Approaches for N-Methylation

Reductive amination is a widely employed method for the N-alkylation of amines, including the alpha-amino group of amino acids. peptide.comresearchgate.net This two-step process, often performed in a single pot, involves the initial formation of an imine or enamine intermediate between the amino acid and an aldehyde (in this case, formaldehyde), followed by reduction to the corresponding N-methylated product. researchgate.netchemicalforums.com

The choice of reducing agent is critical for the success of this reaction, as it must selectively reduce the imine in the presence of the carbonyl group. researchgate.net Commonly used reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). commonorganicchemistry.com For the N-methylation of amino acids, a typical procedure involves reacting the N-alpha-Boc-protected histidine with aqueous formaldehyde (B43269) and a reducing agent like zinc. researchgate.net The reaction conditions, such as pH and stoichiometry, can be adjusted to achieve selective mono-methylation. researchgate.net

| Reactant | Aldehyde | Reducing Agent | Solvent | Key Conditions | Outcome |

| Boc-L-histidine | Formaldehyde | Sodium Cyanoborohydride (NaBH3CN) | Methanol | Lewis acid (e.g., ZnCl2) may be added for less reactive substrates. commonorganicchemistry.com | Boc-Nalpha-methyl-L-histidine |

| Boc-L-histidine | Formaldehyde | Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane (DCM) | Reaction is sensitive to water. commonorganicchemistry.com | Boc-Nalpha-methyl-L-histidine |

| Amino Acid | Aqueous Formaldehyde | Zinc | Aqueous medium | pH, stoichiometry, and reaction time can be controlled for selectivity. researchgate.net | N-methylated amino acid |

Reductive Ring-Opening of Oxazolidinones

An alternative and efficient strategy for the N-methylation of amino acids involves the formation of a 5-oxazolidinone (B12669149) intermediate. researchgate.netresearchgate.netacs.org This method is applicable to a wide range of amino acids, including those with reactive side chains like histidine, which require appropriate protection. researchgate.netacs.org

The synthesis begins with the reaction of an N-protected amino acid, such as N-Cbz-histidine, with paraformaldehyde under acidic catalysis to form the corresponding 5-oxazolidinone. researchgate.net This heterocyclic intermediate is then subjected to reductive ring-opening to yield the N-methylated amino acid. A common method for this reductive cleavage is treatment with triethylsilane (TES) in the presence of trifluoroacetic acid (TFA). researchgate.net This approach has been successfully applied to the synthesis of various N-Fmoc and N-Cbz protected N-methyl amino acids. researchgate.net

| Starting Material | Reagent for Cyclization | Intermediate | Reagents for Ring Opening | Product |

| N-Cbz-L-histidine | Paraformaldehyde, p-toluenesulfonic acid | Cbz-protected oxazolidinone | Triethylsilane (TES), Trifluoroacetic Acid (TFA) | N-Cbz-Nalpha-methyl-L-histidine |

| N-Fmoc-L-histidine | Formaldehyde, p-toluenesulfonic acid | Fmoc-protected oxazolidinone | Triethylsilane (TES), Trifluoroacetic Acid (TFA) in Chloroform | N-Fmoc-Nalpha-methyl-L-histidine |

Alkylation of N-alpha-Boc-Protected Histidine Derivatives

Direct alkylation of the alpha-amino group of an N-alpha-Boc-protected histidine derivative is another viable method for N-methylation. This approach typically involves the use of a strong base to deprotonate the N-alpha-Boc-amine, followed by reaction with a methylating agent, such as methyl iodide. google.comresearchgate.net

For instance, Nα-Boc-Nτ-tosyl-L-histidine can be successfully methylated using potassium tert-butoxide (KOtBu) as the base and methyl iodide as the alkylating agent in a solvent like tetrahydrofuran (B95107) (THF). google.com This process has been shown to proceed in good yields (62-66%) with high purity (>95%) and without significant racemization. google.com The use of a hindered base is crucial to prevent side reactions. The resulting N-methylated product is often isolated as a dicyclohexylamine (B1670486) (DCHA) salt to improve its stability and ease of handling. google.com

| Substrate | Base | Alkylating Agent | Solvent | Yield | Purity |

| Nα-Boc-Nτ-tosyl-L-histidine | Potassium tert-butoxide (KOtBu) | Methyl Iodide (MeI) | Tetrahydrofuran (THF) | 62-66% | >95% |

| Nα-Boc-L-phenylalanine | Potassium tert-butoxide (KOtBu) | Methyl Iodide (MeI) | Not specified | Not specified | High (based on optical rotation) |

| Nα-Boc-L-histidine | Sodium Hydride (NaH) | Methyl Iodide (MeI) | Dimethylformamide (DMF) | 29% (methylated methyl ester) | Not specified |

Stereochemical Control and Racemization Prevention during N-Methylation

A significant challenge in the synthesis of N-methylated amino acids is the potential for racemization at the alpha-carbon, particularly for histidine. peptide.com The imidazole (B134444) side chain of histidine can act as an internal base, promoting the formation of a racemizable oxazolone (B7731731) intermediate during activation for peptide coupling. peptide.com

Several strategies have been developed to minimize racemization during the synthesis and incorporation of histidine derivatives. One effective approach is the protection of the imidazole nitrogen. researchgate.net Specifically, protecting the Nπ-nitrogen of the imidazole ring with groups like the 4-methoxybenzyloxymethyl (MBom) group has been shown to significantly reduce racemization during coupling reactions. researchgate.net While direct N-methylation conditions are generally milder than peptide coupling, the choice of base and reaction temperature in alkylation methods, as well as the workup conditions, are critical for maintaining the stereochemical integrity of the amino acid. For instance, the use of hindered bases like potassium tert-butoxide at low temperatures can help to suppress racemization during alkylation. google.com Additionally, the use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its analogs in subsequent peptide coupling steps is a common practice to suppress racemization. peptide.comhighfine.com Lowering the temperature during microwave-assisted peptide synthesis has also been shown to limit the racemization of histidine. nih.gov

Approaches for Imidazole (N-im) Protection with the Trityl Group

The imidazole side chain of histidine is nucleophilic and can participate in undesirable side reactions during peptide synthesis. researchgate.net Therefore, its protection is essential for achieving high yields and purity of the final peptide. The bulky trityl (Trt) group is a commonly used protecting group for the imidazole nitrogen due to its stability under various reaction conditions and its lability to acidic cleavage. peptide.comchemimpex.com

Regioselectivity in Tritylation of Histidine Imidazole Nitrogen

The tritylation of the histidine imidazole ring can result in the formation of two constitutional isomers: the Nτ-trityl (tele) and the Nπ-trityl (pros) derivatives. The position of the trityl group can significantly influence the properties of the amino acid derivative, including its susceptibility to racemization during peptide coupling. rsc.org The direct tritylation of histidine can lead to a mixture of these isomers, with the Nτ-isomer often being the major product.

The regioselectivity of the tritylation reaction is influenced by several factors, including the protecting group on the alpha-amino group and the reaction conditions. For example, the use of a bulky Nα-Boc protecting group can sterically hinder the Nπ position, thereby favoring the formation of the Nτ-trityl isomer. researchgate.net The reaction of Boc-L-histidine methyl ester with trityl chloride in the presence of triethylamine (B128534) has been reported to yield the N-Boc-N'-Trityl-L-histidine methyl ester in high yield (97%). nih.gov In some cases, temporary protection of one of the imidazole nitrogens can be employed to direct the tritylation to the other nitrogen, although this approach can be complex. sci-hub.se Studies using model compounds like 4-methylimidazole (B133652) have shown that the reactivity of the imidazole nitrogens towards trityl chloride can be highly selective depending on other substituents on the imidazole ring. sci-hub.se

| Histidine Derivative | Tritylating Agent | Base | Solvent | Major Isomer | Yield |

| Boc-L-histidine methyl ester | Trityl chloride | Triethylamine | Toluene | Nτ-Trityl | 97% |

| Fmoc-L-histidine | Trityl chloride | Diisopropylethylamine | Toluene (reflux) | Nτ-Trityl | Low (practically no reaction) |

| Fmoc-L-histidine | Trityl chloride | Pyridine | Pyridine (reflux) | Nτ-Trityl | Quantitative |

Integration of Protecting Groups: Boc for N-alpha and Trityl for N-im

The synthesis of Boc-Nalpha-methyl-N-im-trityl-L-histidine employs an orthogonal protection strategy, which is fundamental in multi-step organic synthesis and particularly in peptide chemistry. biosynth.comresearchgate.net This strategy involves the use of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain protected.

In this specific case, the tert-butyloxycarbonyl (Boc) group is used to protect the α-amino group, while the trityl (Trt) group protects the imidazole nitrogen (N-im). nbinno.com

Boc (tert-Butyloxycarbonyl) Group: The Boc group is an acid-labile protecting group. It is stable under a wide range of reaction conditions but can be selectively removed using acids such as trifluoroacetic acid (TFA). biosynth.com This allows for the deprotection of the α-amino group to enable peptide bond formation without affecting the trityl-protected imidazole side chain.

Trityl (Trt) Group: The trityl group is also acid-labile but requires stronger acidic conditions for its removal compared to the Boc group. peptide.com This difference in lability is the cornerstone of the orthogonal strategy. The Boc group can be removed selectively in the presence of the Trityl group. The bulky nature of the Trityl group effectively shields the imidazole ring from participating in unwanted side reactions during subsequent synthetic steps. nbinno.com

The integration of these two protecting groups allows for a synthetic route where the Nα-methyl group can be introduced, and the resulting amino acid can be used in peptide synthesis with minimal side reactions. The Boc group ensures that the α-amino group is protected during the introduction of the trityl group and any subsequent modifications. The trityl group, in turn, ensures the integrity of the imidazole side chain throughout the synthesis.

Optimization of Reaction Conditions and Yields in Synthesis

For the synthesis of the related compound, N-Boc-N'-Trityl (Trt)-L-histidine methyl ester, a high yield of 97% was achieved. nih.gov The reaction was monitored by thin-layer chromatography (TLC) and purified using silica (B1680970) gel column chromatography. nih.gov

The Nα-methylation of amino acids is a crucial step in the synthesis of the target compound. Various methods for N-methylation have been developed, often involving the protection of the α-amino group with a group amenable to methylation conditions, followed by reaction with a methylating agent. For instance, a three-step procedure involving sulfonylation, methylation, and desulfonylation on a solid support has been described, which is compatible with solid-phase peptide synthesis. acs.org Optimization of this process has been shown to significantly reduce the total reaction time. acs.org

The following interactive data table provides examples of reaction conditions and yields for key steps in the synthesis of protected histidine derivatives, which are analogous to the synthesis of this compound.

| Reaction Step | Reactants | Reagents and Solvents | Temperature and Time | Yield | Reference |

| Nα-Boc protection of L-histidine methyl ester | L-histidine methyl ester | Di-tert-butyl dicarbonate, Triethylamine, Methanol | Room Temperature, 3 hours | 69% | nih.gov |

| N-im-Trityl protection of Boc-histidine methyl ester | Boc-histidine methyl ester | Trityl chloride, Triethylamine, Toluene | 80 °C, 3 hours | 97% | nih.gov |

| N-methylation of o-NBS protected amino acid on resin | o-NBS-protected amino acid | Dimethylsulfate, DBU | Not specified, short duration | Full conversion | acs.org |

| Coupling of Boc-His(Trt)-OH in SPPS | Resin-bound peptide, Boc-His(Trt)-OH | HATU, DIEA, DMF | Not specified, 60 minutes | High | google.com |

Role and Applications in Advanced Peptide Synthesis

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, and "Boc-Nalpha-methyl-N-im-trityl-L-histidine" is well-suited for this methodology. The Boc group serves as a temporary protecting group for the α-amino group, allowing for sequential addition of amino acids to a growing peptide chain anchored to a solid support.

The selection of an appropriate resin and linker is critical for the success of SPPS. "this compound" is compatible with a variety of resins and linkers commonly used in Boc-based SPPS. The choice of resin depends on whether the final peptide is desired as a C-terminal acid or amide.

Merrifield Resin: This classic resin is used for the synthesis of peptide acids. The first amino acid is typically attached as a cesium salt to the chloromethylated polystyrene resin to minimize racemization. chempep.com

PAM (Phenylacetamidomethyl) Resin: To enhance the stability of the peptide-resin linkage to the acidic conditions used for Boc deprotection, PAM resins were developed. This reduces the premature loss of the peptide chain during synthesis. chempep.com

MBHA (Methylbenzhydrylamine) and BHA (Benzhydrylamine) Resins: These resins are employed for the synthesis of peptide amides. The linkage is stable to the conditions used for Boc deprotection but is cleaved under strong acidic conditions, such as with hydrogen fluoride (HF), to yield the C-terminal amide.

The trityl group protecting the histidine side chain is compatible with these resins and the standard coupling and deprotection cycles of Boc-SPPS.

The use of "this compound" exemplifies an orthogonal protection strategy. researchgate.netub.edu This means that the different protecting groups can be removed selectively under distinct chemical conditions without affecting each other. biosynth.com

Boc Group Deprotection: The Boc group is acid-labile and is typically removed at each step of the synthesis using a moderately strong acid, such as 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). chempep.compeptide.com This selective deprotection exposes the α-amino group for the coupling of the next amino acid in the sequence. biosynth.com

Trityl Group Deprotection: The trityl group is also acid-labile but requires stronger acidic conditions for its removal compared to the Boc group. It is stable to the repeated TFA treatments used for Boc deprotection. The trityl group is typically removed during the final cleavage of the peptide from the resin, often using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comwikipedia.org This differential acid lability is a key feature of the Boc/Bzl (benzyl-type side chain protection) strategy in SPPS. researchgate.netbiosynth.com

| Protecting Group | Chemical Formula | Deprotection Condition | Type |

| Boc | C5H9O2 | Moderately strong acid (e.g., 25-50% TFA in DCM) | Temporary |

| Trityl | C19H15 | Strong acid (e.g., HF, TFMSA) | Permanent |

The cleavage of acid-labile protecting groups like trityl and tert-butyl generates highly reactive carbocations. wikipedia.orgnih.gov These cations can react with nucleophilic amino acid side chains, such as those of tryptophan, methionine, and cysteine, leading to undesired side products. peptide.comacs.org To prevent these side reactions, "cation scavengers" are added to the cleavage cocktail. wikipedia.org

Commonly used scavengers include:

Triisopropylsilane (TIS): TIS is a hindered hydrosilane that effectively reduces the stable carbocations formed during acidolysis. nih.gov

Water: Acts as a scavenger for reactive cationic species. wikipedia.org

Thioanisole and 1,2-ethanedithiol (EDT): These sulfur-containing compounds are particularly effective in protecting tryptophan and cysteine residues. acs.org

Cresol: Phenolic compounds like cresol can also act as effective scavengers. wikipedia.orgnih.gov

The inclusion of these scavengers in the final cleavage mixture is crucial for obtaining a high purity of the target peptide. wikipedia.org

Utilization in Solution-Phase Peptide Synthesis

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains valuable, particularly for the large-scale production of shorter peptides and for the synthesis of peptide fragments that are later ligated. "this compound" can also be effectively utilized in solution-phase synthesis. nih.gov The principles of orthogonal protection are equally important in this approach. The Boc group allows for temporary N-terminal protection, which is removed after each coupling step, while the trityl group provides stable side-chain protection throughout the synthesis. The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a base such as DIPEA (N,N-Diisopropylethylamine) is common for forming the peptide bonds in solution. nih.govuiw.edu

Impact of N-alpha-Methylation on Peptide Backbone Conformation and Dynamics

The presence of a methyl group on the α-nitrogen of the peptide backbone, introduced via "this compound," has profound effects on the conformational properties of the resulting peptide. mdpi.comresearchgate.net

Conformational Rigidity: N-methylation introduces steric hindrance that restricts the rotation around the peptide bond, leading to a more rigid backbone. ub.edu This can favor specific secondary structures. For instance, N-methylated peptides have been shown to adopt extended β-strand-like conformations. nih.gov

Disruption of Hydrogen Bonding: The replacement of the amide proton with a methyl group eliminates a hydrogen bond donor. ub.edu This can disrupt secondary structures like α-helices and β-sheets that are stabilized by intramolecular hydrogen bonds. mdpi.com However, this can also be used strategically to favor certain folded structures or to prevent aggregation. acs.org

These conformational effects are critical in the design of peptidomimetics, where precise control over the three-dimensional structure is necessary to achieve the desired biological activity. researchgate.net

Contribution to Enhanced Peptide Stability and Proteolytic Resistance

One of the major limitations of using peptides as therapeutic agents is their rapid degradation by proteases in the body. rsc.org N-alpha-methylation is a well-established strategy to overcome this limitation. mdpi.comnih.gov

Role in Modulating Peptide Bioavailability and Membrane Permeability

The incorporation of this compound into peptide synthesis serves as a strategic approach to address the inherent challenges of poor bioavailability and limited membrane permeability that often hinder the therapeutic potential of peptide-based drugs. The unique structural modifications within this single amino acid derivative—specifically Nα-methylation and the bulky N-im-trityl group—contribute significantly to enhancing the pharmacokinetic properties of the resulting peptides.

A primary obstacle for peptide therapeutics is their low metabolic stability and inability to readily cross cellular membranes. researchgate.netnih.gov Modifications to the peptide backbone are a common strategy to overcome these limitations. nih.gov N-methylation, the addition of a methyl group to the backbone amide nitrogen, is a particularly effective technique for improving these "drug-like" properties. nih.govsemanticscholar.org The presence of the Nα-methyl group in this compound allows for the direct and site-specific introduction of this crucial modification during peptide synthesis.

Research findings have demonstrated that N-methylation can drastically improve the metabolic stability and intestinal permeability of peptides. semanticscholar.orgcipsm.de This enhancement is attributed to several factors:

Reduced Hydrogen Bonding: The N-methyl group replaces an amide proton that would typically act as a hydrogen bond donor. This reduction in hydrogen bonding capacity can decrease the desolvation penalty required for the peptide to enter the lipid bilayer of a cell membrane, thus facilitating passive diffusion. nih.gov

Conformational Rigidity: N-methylation can restrict the conformational flexibility of the peptide backbone. This can pre-organize the peptide into a bioactive conformation that is also more amenable to membrane transport. nih.gov It can also shield the peptide from enzymatic degradation by preventing proteases from binding effectively.

The impact of N-methylation on bioavailability has been quantified in various studies. For example, a full N-methyl scan of the cyclopeptidic somatostatin analog, the Veber-Hirschmann peptide, revealed that a tri-N-methylated version achieved an oral bioavailability of 10% in rats, a significant improvement for a peptide of its class. semanticscholar.orgcipsm.de Another study noted a 68% increase in permeability across a Caco-2 cell membrane for an N-methylated cyclic peptide compared to its non-methylated counterpart. researchgate.net

The following table summarizes research findings on the effect of N-methylation on peptide permeability and bioavailability.

| Peptide Analog | Modification | Effect on Permeability | Oral Bioavailability (F) in Rats |

| Somatostatin Analog (Veber-Hirschmann Peptide) | Tri-N-methylated | Drastically improved intestinal permeability semanticscholar.orgcipsm.de | ~10% semanticscholar.orgcipsm.de |

| Cyclic Peptide (unspecified) | N-methylated | 68% increase across Caco-2 cell membrane researchgate.net | Not available |

| Non-N-methylated Peptides | None | Low permeability researchgate.net | Not bioavailable researchgate.net |

The table below outlines the contributions of the key structural features of this compound to peptide properties relevant to bioavailability and membrane permeability.

| Structural Feature | Primary Role in Synthesis | Impact on Peptide Properties | Mechanism of Action |

| Nα-methylation | Backbone modification | Enhances bioavailability and membrane permeability nih.gov | Reduces hydrogen bond donors, increases lipophilicity, induces favorable conformations, provides steric hindrance to proteases. nih.gov |

| N-im-trityl group | Side-chain protection chemimpex.comnbinno.com | Increases lipophilicity of the peptide intermediate | The bulky and nonpolar nature of the trityl group contributes to the overall hydrophobicity. |

| Boc group | N-terminus protection chemimpex.com | Facilitates controlled, stepwise peptide elongation | Prevents unwanted reactions at the N-terminus during coupling steps. |

By providing N-methylation at a specific residue, this compound is a valuable building block for synthesizing peptides with a higher potential for oral bioavailability and the ability to reach intracellular targets. nih.govalfa-chemistry.com

Research Applications of Peptides Containing Boc Nalpha Methyl N Im Trityl L Histidine

Design and Synthesis of Peptidomimetics with Defined Conformational Constraints

The rational design of peptidomimetics often aims to restrict the conformational flexibility of the peptide backbone to favor a specific bioactive conformation, thereby enhancing potency, selectivity, and metabolic stability. nih.govnih.gov The introduction of an Nα-methyl group on a histidine residue is a powerful tool for achieving this goal. nih.gov This modification directly influences the torsional angles of the peptide backbone, particularly the phi (φ) angle, by introducing steric hindrance that limits the range of accessible conformations. nih.gov

The primary effects of Nα-methylation on peptide conformation include:

Steric Hindrance: The methyl group prevents the peptide backbone from adopting certain secondary structures, such as α-helices and β-sheets.

Amide Bond Geometry: It favors a trans conformation of the preceding peptide bond.

Reduced Hydrogen Bonding: The substitution of the amide proton with a methyl group eliminates a hydrogen bond donor, which can disrupt secondary structures and increase the lipophilicity of the peptide, potentially improving cell permeability. nih.govd-nb.infoupc.edu

These conformational constraints are crucial in structure-activity relationship (SAR) studies, where they help to define the precise three-dimensional arrangement of pharmacophore elements required for interaction with a biological target. nih.gov Peptides incorporating Nα-methyl-histidine are synthesized using solid-phase peptide synthesis (SPPS), where the protected building block, Boc-Nα-methyl-N-im-trityl-L-histidine, is added at the desired position in the sequence.

| Feature | Effect of Nα-Methylation | Rationale |

| Backbone Flexibility | Decreased | Steric hindrance from the methyl group restricts rotation around the N-Cα bond (φ angle). |

| Secondary Structure | Disrupts α-helices and β-sheets | The methyl group is sterically incompatible with the tight packing required for these structures. |

| Proteolytic Stability | Increased | The tertiary amide bond is a poor substrate for many proteases, leading to a longer biological half-life. nih.govnih.gov |

| Cell Permeability | Potentially Increased | Elimination of an amide hydrogen bond donor can reduce the polarity and desolvation penalty for membrane crossing. nih.govd-nb.info |

Development of Modified Histidine-Containing Sequences for Enzyme and Receptor Studies

The imidazole (B134444) side chain of histidine plays a vital role in the function of many peptides and proteins, acting as a proton donor/acceptor, a nucleophile in catalysis, or a ligand for metal ions. mdpi.comwikipedia.org Substituting a standard histidine with Nα-methyl-histidine provides a subtle yet powerful probe to investigate the functional importance of the backbone amide proton at that specific position.

If a biological process, such as receptor binding or enzymatic cleavage, depends on a hydrogen bond involving the histidine's backbone amide, Nα-methylation will disrupt this interaction, leading to a significant loss of activity. nih.gov Conversely, if the activity is maintained or even enhanced, it suggests that the primary role of the residue involves its side chain and that the conformational constraint imposed by the methyl group is beneficial for adopting the bioactive shape. nih.gov For instance, α-methylhistidine has been shown to act as a competitive inhibitor for enzymes like histidine decarboxylase, indicating its ability to interact with the active site. ebi.ac.uk This approach is analogous to site-directed mutagenesis but offers a chemical tool to probe specific non-covalent interactions that are fundamental to molecular recognition.

| Biological System | Application of Nα-Methyl-Histidine | Potential Finding |

| Peptide-Receptor Interaction | Incorporate Nα-methyl-histidine at a key binding position. | A loss of affinity suggests the backbone N-H is a critical H-bond donor for receptor binding. |

| Enzyme Substrate | Replace histidine in a peptide substrate with its Nα-methylated analog. | A lack of cleavage indicates the protease requires the N-H for recognition or catalysis. |

| Metalloenzyme Studies | Use in peptides that chelate metal ions. | Altered metal binding affinity could reveal the influence of backbone conformation on side-chain orientation for coordination. rsc.org |

Applications in Chemical Biology for Probing Protein Function

In the broader field of chemical biology, peptides containing Nα-methyl-histidine serve as sophisticated molecular probes to dissect complex biological processes. Their enhanced stability against proteolysis makes them particularly valuable for studies in cellular lysates or even in living cells, where natural peptides are rapidly degraded. nih.govnih.gov

By synthesizing a series of peptides with systematic Nα-methylation at different positions, researchers can map the functional epitope of a protein-protein interaction. This "N-methyl scan" can identify residues where the backbone amide hydrogen is critical for binding, providing insights that are complementary to traditional alanine (B10760859) scanning mutagenesis. Furthermore, the fixed tautomeric state and altered basicity of the imidazole ring following methylation can be used to probe electrostatic and hydrogen-bonding interactions within protein binding pockets. The study of naturally occurring protein histidine methylation, a key post-translational modification, underscores the biological relevance of this chemical change in regulating cellular processes, further motivating the use of synthetic methylated peptides as research tools. nih.govnih.gov

Integration into Unnatural Amino Acid Incorporation Methodologies

The synthesis of proteins containing Nα-methyl-histidine at specific sites is a formidable challenge for standard recombinant DNA technology. To overcome this, researchers have developed advanced methodologies that integrate chemical synthesis with biological systems, allowing for the precise installation of this and other unnatural amino acids.

The ribosomal incorporation of Nα-methylated amino acids is difficult primarily because N-methyl-aminoacyl-tRNAs are poor substrates for the bacterial elongation factor Tu (EF-Tu), which is responsible for delivering aminoacyl-tRNAs to the ribosome. nih.govnih.gov Several in vitro strategies have been devised to circumvent this issue:

Chemical Acylation and in vitro Translation: This method involves enzymatically charging a tRNA with natural L-histidine, followed by chemical N-methylation of the amino acid while it is attached to the tRNA. This Nα-methyl-histidinyl-tRNA is then added to a reconstituted cell-free translation system, such as the PURE (Protein Synthesis Using Recombinant Elements) system, where it can incorporate the modified amino acid at a corresponding codon. nih.gov

Genetic Code Expansion: This powerful technique involves creating an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that is specific for the unnatural amino acid and does not cross-react with endogenous components. The engineered aaRS charges its cognate tRNA (which recognizes a nonsense codon like UAG) with Nα-methyl-histidine, leading to its site-specific incorporation during translation. acs.orgnih.govfrontiersin.org While successful for many unnatural amino acids, developing a highly efficient and specific synthetase for Nα-methylated residues remains a challenge.

Flexizyme Technology: Flexizymes are flexible ribozymes (catalytic RNAs) that can charge tRNAs with a wide variety of non-proteinogenic amino acids, including N-methylated ones. nih.govd-nb.info The Nα-methyl-histidine is first activated (e.g., as a cyanomethyl ester) and then attached to a tRNA by the flexizyme, bypassing the need for a protein-based aaRS.

Engineered Elongation Factors: To address the poor binding of N-methyl-aminoacyl-tRNA to EF-Tu, variants of the elongation factor, such as EF-Sep, have been engineered with a modified amino acid binding pocket, enhancing the efficiency of ribosomal incorporation of N-methylated amino acids. nih.gov

| Strategy | Key Component(s) | Advantages | Limitations |

| Chemical Acylation | Chemically modified aminoacyl-tRNA, PURE system | Generalizable to many N-methyl-AAs. | Laborious multi-step process; requires stoichiometric amounts of modified tRNA. nih.gov |

| Genetic Code Expansion | Orthogonal aaRS/tRNA pair | Allows for incorporation in response to a specific codon; potentially scalable. | Requires extensive engineering of the synthetase for each new amino acid. frontiersin.org |

| Flexizyme | Flexizyme (ribozyme), activated amino acid | Broad substrate scope; does not require an engineered protein synthetase. d-nb.info | Lower charging efficiency compared to protein synthetases. |

| Engineered EF | EF-Tu variants (e.g., EF-Sep) | Directly addresses the kinetic bottleneck of delivery to the ribosome. nih.gov | May need to be combined with other methods for optimal efficiency. |

Native Chemical Ligation (NCL) is a cornerstone of semi-synthetic protein chemistry that enables the construction of large proteins from smaller, unprotected peptide fragments. wikipedia.orgnih.gov This technique is exceptionally well-suited for incorporating Nα-methyl-histidine into a specific position within a protein.

The NCL process involves two key steps:

Transthioesterification: A peptide fragment with an N-terminal cysteine residue reacts with a second peptide fragment that has a C-terminal thioester. This reaction is chemoselective and occurs in aqueous solution at neutral pH. wikipedia.orgnih.gov

S-to-N Acyl Shift: The resulting thioester-linked intermediate undergoes a rapid, spontaneous intramolecular rearrangement to form a stable, native peptide bond at the ligation site. nih.gov

To create a protein containing Nα-methyl-histidine using this method, a peptide segment including the modified amino acid is first produced via solid-phase peptide synthesis using Boc-Nα-methyl-N-im-trityl-L-histidine. After deprotection, this fragment is prepared as either the C-terminal thioester or the N-terminal cysteine component for the subsequent ligation reaction. By combining multiple ligation steps, full-length proteins with precisely placed Nα-methylated residues can be assembled, providing powerful tools for studying protein structure and function. nih.gov

Comparative Analysis with Other Histidine Derivatives and N Alpha Methylated Amino Acids

Comparison of Protecting Group Combinations in Histidine Chemistry (e.g., Boc-Trt vs. Fmoc-Trt, Boc-His vs. Boc-Nalpha-methyl-His)

The choice of protecting groups for the alpha-amino group (Boc or Fmoc) and the imidazole (B134444) side chain of histidine is a critical consideration in solid-phase peptide synthesis (SPPS). The combination of these protecting groups dictates the chemical strategy and can significantly impact the outcome of the synthesis.

The tert-butyloxycarbonyl (Boc) group is acid-labile and is typically removed with acids like trifluoroacetic acid (TFA). nbinno.comnbinno.com In contrast, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile and is removed with a secondary amine, most commonly piperidine. nih.gov The trityl (Trt) group, a bulky protecting group for the imidazole side chain of histidine, is stable under the basic conditions used for Fmoc removal but is cleaved by acids, making it compatible with both Boc and Fmoc strategies. nbinno.comnbinno.com

Histidine is particularly susceptible to racemization during peptide coupling. nih.govpeptide.com This is primarily due to the imidazole π-nitrogen, which can facilitate the enolization of activated histidine esters. nih.gov The choice of protecting groups can either mitigate or exacerbate this issue.

When comparing Boc-His vs. Boc-Nalpha-methyl-His , the introduction of a methyl group on the alpha-nitrogen presents a significant steric hindrance. This steric bulk can impede the efficiency of the coupling reaction, often requiring longer reaction times, higher temperatures, or more potent coupling reagents. nih.gov While the Boc protecting group itself does not inherently prevent racemization, the Nα-methylation in Boc-Nα-methyl-His can influence the conformational flexibility of the amino acid, which may have an indirect effect on the propensity for racemization. However, the primary concern with Nα-methylated amino acids is the reduced coupling efficiency due to steric hindrance. nih.gov

The following table summarizes the key differences between these protecting group combinations:

| Comparison | Boc-Trt | Fmoc-Trt | Boc-His (unmethylated) | Boc-Nalpha-methyl-His |

| Nα-Deprotection | Acidic (e.g., TFA) | Basic (e.g., piperidine) | Acidic (e.g., TFA) | Acidic (e.g., TFA) |

| Side-Chain Protection | Trityl (acid-labile) | Trityl (acid-labile) | Various (e.g., Trt, Boc, Bom) | Trityl |

| Orthogonality | Quasi-orthogonal | Orthogonal | Dependent on side-chain group | Quasi-orthogonal |

| Racemization Risk | Moderate | Generally lower with appropriate coupling | High, dependent on conditions | Potentially altered by Nα-methylation, but coupling is the main issue |

| Coupling Efficiency | Generally good | Generally good | Generally good | Reduced due to steric hindrance |

Recent studies have shown that with microwave-assisted SPPS, racemization of histidine and cysteine can be limited by lowering the coupling temperature from 80°C to 50°C. nih.gov For Fmoc-His(Trt)-OH, the level of racemization has been observed to be around 1.8% even with mild coupling reagents. nih.gov In contrast, Fmoc-His(Boc)-OH has been shown to significantly reduce epimerization to as low as 0.18% under similar conditions. merel.si

Advantages and Limitations of Boc-Nalpha-methyl-N-im-trityl-L-histidine as a Building Block

The use of this compound in peptide synthesis offers a unique set of advantages and is accompanied by certain limitations.

Advantages:

Conformational Constraint: The N-alpha-methylation introduces a significant conformational constraint on the peptide backbone. This can be highly advantageous in medicinal chemistry for stabilizing specific secondary structures, such as β-turns or helical conformations, which can lead to enhanced biological activity and receptor selectivity.

Increased Proteolytic Stability: The presence of the N-methyl group can render the adjacent peptide bond resistant to cleavage by many proteases. This is a crucial feature for the development of peptide-based therapeutics with improved in vivo half-lives.

Enhanced Membrane Permeability: N-methylation can increase the lipophilicity of a peptide and reduce its hydrogen bonding capacity, which may lead to improved cell membrane permeability and oral bioavailability.

Side-Chain Protection: The trityl group provides robust protection for the imidazole side chain, preventing unwanted side reactions during synthesis. nbinno.com This bulky group effectively shields the reactive nitrogen atoms of the imidazole ring. nbinno.com

Limitations:

Steric Hindrance and Reduced Coupling Efficiency: The most significant limitation is the steric hindrance caused by the N-alpha-methyl group, which can dramatically slow down the coupling reaction. nih.gov This often necessitates the use of more forceful coupling conditions, such as higher temperatures, extended reaction times, or specialized, highly reactive coupling reagents. In some cases, coupling may be incomplete, leading to lower yields of the desired peptide.

Potential for Racemization under Harsh Conditions: While the inherent structure might influence racemization, the need for more aggressive coupling conditions to overcome steric hindrance can increase the risk of epimerization, particularly for a sensitive amino acid like histidine.

Aggregation: Peptides containing N-methylated amino acids can sometimes be more prone to aggregation during synthesis, which can further complicate purification and reduce yields.

Limited Availability and Higher Cost: As a specialized, non-standard amino acid derivative, this compound is generally less readily available and more expensive than its non-methylated counterparts.

The following table provides a summary of these advantages and limitations:

| Advantages | Limitations |

| Induces conformational constraints | Steric hindrance leads to slower and less efficient coupling |

| Increases resistance to enzymatic degradation | May require harsher coupling conditions, increasing racemization risk |

| Can improve membrane permeability and bioavailability | Potential for increased peptide aggregation during synthesis |

| Trityl group offers robust side-chain protection | Higher cost and more limited commercial availability |

Comparison of Synthetic Efficiency and Scalability of N-alpha-Methylated Histidine Derivatives

One common approach involves the reductive amination of an N-protected amino acid with formaldehyde (B43269), followed by reduction. However, this method can sometimes lead to over-methylation or other side reactions. Another strategy is the direct alkylation of an N-protected amino acid with a methylating agent like methyl iodide in the presence of a base. Careful control of reaction conditions is crucial to avoid racemization and side-chain alkylation.

The scalability of these synthetic routes is a major consideration for the production of larger quantities of N-alpha-methylated histidine derivatives for pharmaceutical development. Syntheses that involve multiple steps, require cryogenic temperatures, or utilize hazardous reagents can be difficult and costly to scale up. In contrast, one-pot procedures or routes that use readily available and inexpensive starting materials are more amenable to large-scale production.

The following table provides a conceptual comparison of different synthetic strategies for N-alpha-methylated histidine derivatives:

| Synthetic Strategy | Typical Number of Steps | Potential Yields | Scalability | Key Considerations |

| Reductive Amination | 2-3 | Moderate to Good | Moderate | Risk of over-methylation, requires careful control of reducing agent. |

| Direct Alkylation | 1-2 | Variable | Good | Risk of racemization and side-chain alkylation; requires optimization of base and solvent. |

| From Chiral Precursors | Multi-step | Generally Good | Can be challenging | Often provides good stereochemical control but may be lengthy and costly. |

| One-Pot Syntheses | 1 | Potentially High | Excellent | Requires robust and selective reaction conditions to minimize byproducts. |

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale of production, purity requirements, and cost constraints. The development of more efficient and scalable methods for the synthesis of N-alpha-methylated histidine derivatives remains an active area of research, driven by the increasing interest in these building blocks for peptide-based drug discovery.

Future Research Directions and Challenges

Development of Novel and Greener Synthetic Routes for Modified Histidine Derivatives

The multi-step synthesis of protected histidine derivatives, including Boc-Nα-methyl-N-im-trityl-L-histidine, traditionally involves processes that can be resource-intensive and generate significant chemical waste. A major future challenge lies in developing more efficient and environmentally benign synthetic strategies.

Research is increasingly focused on the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. chemistryjournals.net This involves minimizing the use of hazardous reagents and solvents, reducing the number of synthetic steps, and improving atom economy. chemistryjournals.net Future synthetic routes for modified histidines are envisioned to incorporate alternative solvents like water or ionic liquids, and energy-efficient techniques such as microwave-assisted synthesis, which can dramatically reduce reaction times. chemistryjournals.netresearchgate.net

Another promising avenue is the exploration of biocatalysis. The use of enzymes to perform specific chemical transformations offers high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. researchgate.net Developing enzymatic methods for the alkylation or protection of histidine could provide a sustainable alternative to traditional chemical methods.

| Synthetic Strategy | Traditional Approach | Future "Green" Approach | Key Advantages |

| Solvent Use | Chlorinated organic solvents (e.g., Dichloromethane, Chloroform) | Water, supercritical fluids, ionic liquids, or solvent-free conditions | Reduced toxicity and environmental pollution |

| Catalysis | Stoichiometric reagents | Biocatalysts (enzymes), metal-free catalysts | High selectivity, mild reaction conditions, reduced waste |

| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasonic energy | Faster reaction times, lower energy consumption |

| Atom Economy | Multi-step processes with protecting groups | One-pot reactions, convergent synthesis | Higher efficiency, less waste generation |

This table illustrates potential shifts from traditional to greener synthetic methodologies for producing modified histidine derivatives.

Exploration of New Methodological Applications in Complex Molecular Scaffolds

The primary application of Boc-Nα-methyl-N-im-trityl-L-histidine is in solid-phase peptide synthesis (SPPS), where it serves as a key component in the creation of peptide-based therapeutics. chemimpex.comnbinno.com Its unique structure, with a methylated alpha-amine, imparts specific conformational constraints on the resulting peptide, a feature that is highly valuable in drug design.

Future research will likely extend the application of this and similar modified histidine derivatives beyond linear peptides to more complex molecular scaffolds. This includes the synthesis of peptidomimetics, cyclic peptides, and bioconjugates, where the modified histidine residue can play a crucial role in biological activity and structural stability. cymitquimica.com The development of methodologies to incorporate these specialized building blocks into novel architectures, such as stapled peptides or those assembled via click chemistry, is an active area of investigation.

A significant challenge in this area is managing the regioselectivity of side-chain protection. The trityl group can attach to either the tau (τ, N-3) or pi (π, N-1) nitrogen of the imidazole (B134444) ring. sci-hub.se While the τ-isomer is more common, the development of synthetic methods that allow for the selective preparation of the π-isomer would be highly valuable, as this could influence the final properties of the complex molecule and potentially mitigate side reactions like racemization during synthesis. sci-hub.senih.gov

Advanced Spectroscopic and Structural Analysis Techniques for Characterization of Synthetic Intermediates and Products (methodology focus)

The precise characterization of protected amino acids and the peptides they form is critical to ensuring the purity and identity of the final product. The complexity of molecules like Boc-Nα-methyl-N-im-trityl-L-histidine presents unique analytical challenges.

Advanced spectroscopic techniques are paramount for this purpose. High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of these molecules. Specific 1H and 13C NMR analyses can confirm the presence and location of the Boc and trityl protecting groups and verify the methylation of the alpha-amine. mdpi.comijcr.info A key future focus is the application of more sophisticated NMR experiments, such as Nuclear Overhauser Effect (nOe) studies, to definitively determine the location of the trityl group on the imidazole ring (τ vs. π isomerism), a distinction that can be difficult to make with simpler methods. sci-hub.se

Mass spectrometry (MS) is another indispensable technique. High-resolution mass spectrometry provides exact mass measurements, confirming the elemental composition of synthetic intermediates and final products. Tandem mass spectrometry (MS/MS) is used to sequence peptides and can help identify any unintended modifications or the loss of protecting groups during synthesis. researchgate.net The development of novel ionization techniques and fragmentation methods will further enhance the ability to analyze these complex and sometimes labile molecules.

| Analytical Technique | Application in Characterization | Future Research Focus |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, verification of protecting group attachment, determination of purity. | Advanced 2D NMR techniques (NOESY, HMBC) for unambiguous isomer identification; solid-state NMR for analyzing resin-bound intermediates. |

| Mass Spectrometry (MS) | Exact mass determination, peptide sequencing, impurity profiling. | Development of soft ionization methods to prevent in-source fragmentation of labile protecting groups; ion mobility-mass spectrometry to separate isomers. |

| X-ray Crystallography | Absolute determination of three-dimensional structure and stereochemistry. | Crystallization of key synthetic intermediates to resolve structural ambiguities that cannot be solved by spectroscopic methods alone. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification of synthetic products. | Development of novel stationary phases for improved separation of closely related isomers and byproducts. |

This table summarizes the key analytical methodologies and their future directions for the characterization of modified histidine derivatives.

常见问题

Basic Research Questions

Q. What is the functional role of Boc and trityl protecting groups in Boc-Nalpha-methyl-N-im-trityl-L-histidine during peptide synthesis?

- Answer: The tert-butoxycarbonyl (Boc) group protects the alpha-amino group of histidine, while the trityl (Trt) group shields the imidazole nitrogen. This dual protection prevents undesired side reactions (e.g., racemization or nucleophilic interference) during solid-phase peptide synthesis (SPPS). The Boc group is typically removed with trifluoroacetic acid (TFA), whereas the trityl group requires mild acidic conditions (e.g., 1% TFA in dichloromethane) .

Q. What analytical methods are recommended for characterizing this compound?

- Answer: Key techniques include:

-

NMR spectroscopy (1H, 13C): Confirm structural integrity and regioselective protection .

-

Mass spectrometry (MS) : Verify molecular weight (497.58 g/mol for C30H31N3O4) .

-

Thin-layer chromatography (TLC) : Monitor deprotection efficiency .

Parameter Method Typical Result Reference Purity HPLC >93.0% Molecular Weight MS 497.58 g/mol Structural Confirmation 1H NMR Consistent with Boc/Trt protection

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Answer: Store at -20°C in a desiccated environment under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Prolonged exposure to moisture or light may degrade the trityl group .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into peptide chains?

- Answer:

- Activation reagents : Use HOBt/DIC or OxymaPure/COMU to reduce racemization .

- Solvent choice : Anhydrous DMF or DCM enhances solubility and reaction kinetics.

- Temperature : Perform couplings at 0–4°C to minimize side reactions.

- Monitoring : Use Kaiser or chloranil tests to confirm complete coupling .

Q. How should researchers resolve discrepancies between mass spectrometry (MS) and NMR data for this compound?

- Answer:

- Purity validation : Reanalyze via HPLC to exclude impurities mimicking isotopic patterns in MS .

- Solvent artifacts : Ensure NMR samples are fully deuterated and free of residual protons (e.g., from TFA).

- Stereochemical integrity : Perform chiral HPLC or circular dichroism (CD) to rule out racemization .

Q. What strategies mitigate racemization during the incorporation of this compound into peptides?

- Answer:

- Coupling agents : Prefer carbodiimides with additives like HOBt or OxymaPure to suppress base-catalyzed racemization.

- Reaction time : Limit coupling to 1–2 hours to avoid prolonged exposure to basic conditions.

- Low-temperature synthesis : Conduct reactions at 0°C for sensitive residues .

Q. How can researchers validate the complete removal of Boc and trityl groups post-synthesis?

- Answer:

- Boc deprotection : Treat with 50% TFA in DCM for 30 minutes; monitor by TLC (disappearance of Boc-related spots) .

- Trityl removal : Use 1% TFA in DCM for 15 minutes, followed by neutralization with DIEA. Confirm via HPLC or MALDI-TOF MS .

Methodological Considerations

- Experimental reproducibility : Document reaction conditions (solvent ratios, equivalents of reagents) in alignment with ICH M10 guidelines for bioanalytical validation .

- Data contradiction analysis : Cross-validate unexpected results using orthogonal techniques (e.g., LC-MS vs. NMR) and consult synthetic protocols in peer-reviewed repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。